5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a cyclopropyl group at the 5-position and an iodine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. This can be done using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, followed by iodination .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino derivative, while oxidation might produce a corresponding N-oxide .
Scientific Research Applications
5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the structure-activity relationships of pyrrolo[2,3-b]pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a cyclopropyl group and an iodine atom, which confer distinct chemical reactivity and biological activity compared to its analogs. The cyclopropyl group enhances the compound’s stability and lipophilicity, while the iodine atom provides a handle for further functionalization.
Properties
IUPAC Name |
5-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-9-5-13-10-8(9)3-7(4-12-10)6-1-2-6/h3-6H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRPMHAWACAVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(NC=C3I)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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